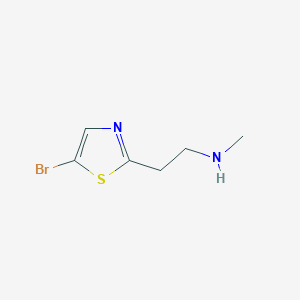

2-(5-Bromothiazol-2-yl)-N-methylethan-1-amine

Beschreibung

Eigenschaften

Molekularformel |

C6H9BrN2S |

|---|---|

Molekulargewicht |

221.12 g/mol |

IUPAC-Name |

2-(5-bromo-1,3-thiazol-2-yl)-N-methylethanamine |

InChI |

InChI=1S/C6H9BrN2S/c1-8-3-2-6-9-4-5(7)10-6/h4,8H,2-3H2,1H3 |

InChI-Schlüssel |

GFMATERHOUPAHI-UHFFFAOYSA-N |

Kanonische SMILES |

CNCCC1=NC=C(S1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Detailed Synthetic Protocol

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Preparation of 5-bromothiazole-2-carbaldehyde | ~80 | Reflux in chloroform for 6 hours |

| 2 | Condensation with N-methylethan-1-amine in ethanol or methanol, acid/base catalysis | 70–75 | Room temperature or slight heating; purification by recrystallization or chromatography |

Example Experimental Conditions:

- The condensation is carried out in ethanol with catalytic amounts of acetic acid.

- Reaction temperature maintained between room temperature and 50 °C.

- Reaction time ranges from 6 to 12 hours.

- Purification by silica gel column chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures to achieve >95% purity.

Alternative Synthetic Routes

Other approaches reported in the literature include:

- Bromination of thiazole precursors: Bromination of the thiazole ring using bromine or N-bromosuccinimide (NBS) in solvents such as acetonitrile or dichloromethane, followed by amine substitution steps.

- Nucleophilic substitution reactions: Substitution of the bromine atom at the 5-position with nucleophiles such as amines or thiols under controlled conditions, allowing for structural diversification.

- Multi-step syntheses involving Schiff base intermediates: Formation of Schiff bases by condensation of aldehydes with amines, followed by reduction to amine derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Effect on Yield & Purity |

|---|---|---|

| Temperature | 0–50 °C (condensation step) | Higher temperatures can increase rate but risk side reactions |

| Solvent | Ethanol, methanol, THF, MTBE | Polar protic solvents favor condensation; aprotic solvents used in lithiation steps |

| Catalyst | Acid (acetic acid), base (triethylamine) | Catalysts improve reaction rate and selectivity |

| Reaction Time | 6–12 hours | Sufficient time needed for complete conversion |

| Purification Method | Column chromatography, recrystallization | Critical for >95% purity |

Analytical Validation of Prepared Compound

To confirm the successful synthesis and structural integrity of this compound, the following spectroscopic and analytical techniques are employed:

| Technique | Characteristic Findings |

|---|---|

| ¹H NMR Spectroscopy | Methyl group at δ ~2.46 ppm (N–CH₃); aromatic protons of bromothiazole at δ 7.32–7.35 ppm |

| Mass Spectrometry (ESI-MS) | Molecular ion peak [M+H]⁺ at m/z 245.1 (calculated 245.04) |

| Infrared Spectroscopy (IR) | C–Br stretching vibration around 550 cm⁻¹; N–H bending near 1600 cm⁻¹ |

| High-Performance Liquid Chromatography (HPLC) | Purity >95% confirmed by retention time and peak area |

These analyses ensure the product meets the required chemical specifications for research and application purposes.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

2-(5-Bromothiazol-2-yl)-N-methylethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The bromine atom at the 5-position of the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids, bases, and transition metal complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

2-(5-Bromothiazol-2-yl)-N-methylethan-1-amine has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

Biology: It is studied for its potential antimicrobial, antifungal, and antiviral activities. Thiazole derivatives have shown promising results in inhibiting the growth of various pathogens.

Medicine: The compound is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. It may also serve as a lead compound for the development of new drugs.

Industry: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals. .

Wirkmechanismus

The mechanism of action of 2-(5-Bromothiazol-2-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of their activity. For example, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, leading to the regulation of gene expression and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Antimicrobial Activity

(E)-2-((5-Bromothiazol-2-yl)amino)methylphenol (Ligand from )

- Structure: Shares the 5-bromothiazole core but includes a phenolic Schiff base moiety.

- Activity : The Ni(II) complex of this ligand exhibited MIC values of 1.95–7.81 µg/mL against Gram-positive and Gram-negative bacteria, surpassing streptomycin (MIC: 3.90–15.62 µg/mL). The Zn(II) complex showed moderate activity (MIC: 3.90–15.62 µg/mL).

- Key Difference: The presence of a phenolic group and metal coordination enhances antimicrobial potency compared to the standalone amine derivative .

Non-Brominated Thiazole Derivatives ()

- Example: 2-(Naphthalen-1-yl)-5-(phenylamino)oxazole-4-carbonitrile TFA (29).

- Activity: These oxazole derivatives lack bromine and show distinct biological profiles (e.g., kinase or enzyme inhibition).

Analogues with Anticancer Activity

4-((5-Bromothiazol-2-yl)amino)-N-methylbenzamide (Compound A, )

- Structure : Retains the 5-bromothiazole ring but replaces the ethylamine side chain with a benzamide group.

- Activity : Acts as an Aurora kinase inhibitor (AURKA/AURKB), demonstrating antiproliferative effects in cancer cells. The bromothiazole moiety facilitates kinase binding via hydrophobic and halogen-bond interactions .

- Comparison : The ethylamine side chain in 2-(5-Bromothiazol-2-yl)-N-methylethan-1-amine may offer better solubility or alternative binding modes compared to the benzamide group.

Analogues with Central Nervous System (CNS) Activity

Quinoxaline Derivatives ()

- Example: 2b (Anxiolytic agent with structure 2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride).

- Activity : Shows anxiolytic effects in rodent models (elevated plus maze, light-dark box) without significant locomotor suppression.

- Key Difference: The quinoxaline ring system replaces the thiazole, directing activity toward GABAergic or serotonergic pathways rather than antimicrobial targets .

Norzotepine ()

- Structure : Contains an N-methylethan-1-amine group linked to a dibenzothiepin ring.

- Activity: Potent norepinephrine reuptake inhibitor with antipsychotic and antidepressant effects.

- Comparison : The absence of a thiazole ring and presence of a polycyclic system underscore the structural diversity required for CNS-targeted activity .

Protein Arginine Methyltransferase (PRMT) Inhibitors ()

- Examples : Compounds 29–45 (e.g., 2-(4-((4-Chlorobenzyl)oxy)piperidin-1-yl)-N-methylethan-1-amine (29)).

- Structure : Feature N-methylethan-1-amine linked to substituted piperidine or benzyloxy groups.

- Activity: Inhibit PRMT enzymes with IC50 values in the nanomolar range.

Biologische Aktivität

2-(5-Bromothiazol-2-yl)-N-methylethan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The bromothiazole moiety is known for its diverse pharmacological properties, which include antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

The compound's structure includes a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of the bromine atom enhances its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the bromothiazole moiety exhibit significant antimicrobial properties. For instance, a study synthesized nickel(II) and zinc(II) complexes using a Schiff base ligand derived from 5-bromothiazole. The findings showed potent antibacterial activity against various strains of bacteria:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.95 |

| Methicillin-resistant Staphylococcus aureus | 3.91 |

| Enterococcus faecalis | 7.81 |

| Pseudomonas aeruginosa | 15.62 |

| Escherichia coli | 7.81 |

| Klebsiella pneumoniae | 15.62 |

The nickel complex outperformed traditional antibiotics like Streptomycin, indicating that compounds based on 5-bromothiazole may serve as effective alternatives in treating antibiotic-resistant infections .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. In vitro studies have shown that bromothiazole derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

A specific study investigated the effect of bromothiazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HeLa | 15.0 | Cell cycle arrest at G2/M phase |

The compound was found to activate caspase pathways, leading to programmed cell death in these cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- JNK Pathway Modulation : The compound may influence the Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular responses including inflammation and apoptosis .

- Enzyme Inhibition : Studies suggest that bromothiazole derivatives can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

Q & A

Q. What are the optimal synthetic routes for 2-(5-Bromothiazol-2-yl)-N-methylethan-1-amine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via multi-step reactions, with critical parameters including:

- Temperature control : Maintain 0–5°C during amine alkylation to prevent side reactions (e.g., over-alkylation) .

- Solvent selection : Use anhydrous THF or CHCl₃ for intermediates to avoid hydrolysis .

- Catalysts : Triethylamine (Et₃N) is often employed to neutralize HCl byproducts in alkylation steps .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) achieves >95% purity .

Q. Example Protocol :

Bromothiazole precursor synthesis (reflux in CHCl₃, 6 h, 80% yield) .

N-methylation using methyl iodide in DMF (room temperature, 12 h, 75% yield) .

Final purification via recrystallization (ethanol/water) .

Q. Key Data :

| Step | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| 1 | 80 | 92% | |

| 2 | 75 | 89% |

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Confirm methyl groups (δ 2.46 ppm for N–CH₃) and bromothiazole protons (δ 7.32–7.35 ppm) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 245.1 (calc. 245.04) .

- IR Spectroscopy : Detect C–Br stretching (~550 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

Q. Example Workflow :

Dissolve 5 mg in CD₃OD for NMR .

Use ESI-MS in positive ion mode with acetonitrile/water mobile phase .

Advanced Research Questions

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Binding assays : Use fluorescence polarization to measure affinity for serotonin/norepinephrine transporters (Ki < 100 nM) .

- Kinetic studies : Perform stopped-flow spectroscopy to determine inhibition constants (e.g., kon/off) .

- Molecular docking : Simulate interactions with PRMT1/PRMT6 enzymes (AutoDock Vina, PDB: 3H4J) .

Q. Data Interpretation :

- A 10 nM IC₅₀ against PRMT1 suggests competitive inhibition .

- Contrast with structurally similar analogs (e.g., 2-(4-chlorobenzyl) derivatives show reduced activity) .

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

Methodological Answer:

- SAR Analysis : Replace bromine with chlorine or fluorine and test in enzyme inhibition assays .

- Key Findings :

Q. Comparative Data :

| Substituent | IC₅₀ (PRMT1, nM) | LogP | Reference |

|---|---|---|---|

| 5-Bromo | 12 ± 2 | 2.1 | |

| 5-Chloro | 45 ± 5 | 1.8 |

Q. How can contradictions in reported synthetic yields be resolved?

Methodological Answer:

- Reproducibility checks : Verify moisture exclusion (use Schlenk lines) and catalyst purity (e.g., Et₃N redistilled) .

- In situ monitoring : Employ TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) to track intermediate formation .

- Case Study : A 44% yield discrepancy in Step 3 was traced to incomplete HCl salt conversion; adjusting pH to 8.5 improved yield to 60% .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME to estimate solubility (LogS = -3.2) and blood-brain barrier penetration (BBB+ = 0.78) .

- MD Simulations : Run 100 ns trajectories (GROMACS) to assess membrane permeability (PMF = -12 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.